molecular formula C9H14N2 B115781 2-Ethyl-4-methylbenzene-1,3-diamine CAS No. 151391-29-6

2-Ethyl-4-methylbenzene-1,3-diamine

Cat. No.: B115781
CAS No.: 151391-29-6
M. Wt: 150.22 g/mol
InChI Key: CXBKCCFNNNPCLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-4-methylbenzene-1,3-diamine (C₉H₁₄N₂) is an aromatic diamine featuring a benzene ring substituted with an ethyl group at position 2 and a methyl group at position 3. This compound’s structure confers unique steric and electronic properties, influencing its reactivity, stability, and applications in organic synthesis and materials science.

Properties

CAS No.

151391-29-6

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2-ethyl-4-methylbenzene-1,3-diamine

InChI

InChI=1S/C9H14N2/c1-3-7-8(10)5-4-6(2)9(7)11/h4-5H,3,10-11H2,1-2H3

InChI Key

CXBKCCFNNNPCLB-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC(=C1N)C)N

Canonical SMILES

CCC1=C(C=CC(=C1N)C)N

Synonyms

1,3-Benzenediamine,2-ethyl-4-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 2-Ethyl-4-methylbenzene-1,3-diamine and related diamines:

Compound Name Substituents Molecular Formula Key Properties/Applications Stability/Reactivity Notes
This compound 2-Ethyl, 4-methyl C₉H₁₄N₂ Potential precursor for Schiff bases; enhanced lipophilicity due to ethyl group Likely more stable than fluorinated analogs; steric hindrance may slow reactions
4-Methylbenzene-1,3-diamine (m-TDA) 2-Methyl (major isomer) C₇H₁₀N₂ Industrial intermediate for polyurethanes, dyes Commercial mixture (80% 2,4-/20% 2,6-TDA); moderate stability
5-Fluorobenzene-1,2-diamine 5-Fluoro C₆H₇FN₂ Unstable intermediate; used in fluorinated heterocycles Requires immediate use post-synthesis due to instability
Benzo[g]quinoxaline derivatives Naphthalene-fused diamine core Variable Anticancer activity (e.g., submicromolar cytotoxicity in MCF-7 cells) Activity linked to substituent electron-withdrawing/donating effects

Critical Analysis of Substituent Effects

  • Electronic Effects : Alkyl groups (ethyl, methyl) are electron-donating, increasing electron density on the aromatic ring compared to electron-withdrawing substituents like fluorine. This may influence reactivity in cyclization or oxidation reactions.
  • Lipophilicity : The ethyl group enhances hydrophobicity, which could improve blood-brain barrier penetration in drug candidates compared to m-TDA or fluorinated analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.